2-Bromo-4'-(ethylthio)benzophenone
Description
2-Bromo-4'-(ethylthio)benzophenone (CAS 844879-52-3) is a substituted benzophenone derivative featuring a bromine atom at the 2-position of one aromatic ring and an ethylthio (-S-C₂H₅) group at the 4'-position of the other. This compound is structurally characterized by its benzophenone backbone (diphenylmethanone) with electron-withdrawing (bromine) and sulfur-containing substituents.
Key applications of benzophenone derivatives include roles as photoinitiators, UV stabilizers in polymers, and intermediates in pharmaceutical synthesis . The ethylthio group in this compound may enhance solubility in non-polar solvents or modulate electronic properties for specialized applications, though specific use cases require further investigation .
Properties
IUPAC Name |
(2-bromophenyl)-(4-ethylsulfanylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrOS/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADICNTWFPGVJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4’-(ethylthio)benzophenone typically involves the bromination of 4’-(ethylthio)benzophenone. The reaction is carried out using brominating agents such as pyridine hydrobromide perbromide. The reaction conditions include maintaining a temperature of around 90°C and using acetic acid as the solvent .
Industrial Production Methods
Industrial production methods for 2-Bromo-4’-(ethylthio)benzophenone are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4’-(ethylthio)benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzophenones.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include benzyl alcohol derivatives.
Scientific Research Applications
2-Bromo-4’-(ethylthio)benzophenone is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the synthesis of novel materials with specific properties.
Chemical Biology: It is employed in studies involving protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 2-Bromo-4’-(ethylthio)benzophenone involves its interaction with molecular targets through its functional groups. The bromine atom and the ethylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The carbonyl group in the benzophenone structure can form hydrogen bonds and interact with nucleophiles, affecting the compound’s biological activity.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 2-Bromo-4'-(ethylthio)benzophenone with five structurally related benzophenone/acetophenone derivatives:
| Compound Name | CAS No. | Molecular Formula | Substituents | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| This compound | 844879-52-3 | C₁₅H₁₃BrOS | 2-Br, 4'-S-C₂H₅ | Not reported | Research intermediate, UV materials |
| 2-Bromo-4'-methoxyacetophenone | 2632-13-5 | C₉H₉BrO₂ | 2-Br, 4'-OCH₃ | Not reported | Lab chemical, industrial intermediate |
| 2-Bromo-4'-nitroacetophenone | 99-81-0 | C₈H₆BrNO₃ | 2-Br, 4'-NO₂ | 94–99 | Bioactive molecule, organic synthesis |
| 4-Bromo-4'-ethylbenzophenone | 344444-47-9 | C₁₅H₁₃BrO | 4-Br, 4'-C₂H₅ | Not reported | Polymer research, photochemical studies |
| 2-Bromo-4’-methylpropiophenone | Not provided | C₁₀H₁₁BrO | 2-Br, 4’-CH₃ | Not reported | Organic synthesis, specialty chemicals |
Key Observations :
- Substituent Effects : Bromine (electron-withdrawing) paired with ethylthio (moderately electron-donating due to sulfur’s lone pairs) creates a unique electronic profile in the target compound, distinct from methoxy (electron-donating) or nitro (strongly electron-withdrawing) analogues .
- Melting Points: The nitro derivative (2-Bromo-4'-nitroacetophenone) exhibits a higher melting point (94–99°C), likely due to stronger intermolecular dipole interactions . Data gaps for other compounds highlight the need for further experimental characterization.
Market Trends and Regional Production
The global market for this compound is segmented into Europe, Asia, and North America, with regional price variations influenced by production costs and demand from polymer/pharmaceutical sectors . Competitors include:
- Asia : Dominant in low-cost bulk production.
- Europe/North America: Focus on high-purity grades for research .
Biological Activity
2-Bromo-4'-(ethylthio)benzophenone, a compound of interest in medicinal chemistry, has been investigated for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its bromine and ethylthio substituents on the benzophenone structure. The general formula can be represented as:
This structure is crucial as it influences the compound's reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : 4'-ethylthio-benzophenone is brominated using bromine or a brominating agent.
- Reaction Conditions : The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
- Purification : The product is purified using recrystallization techniques.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:
- Staphylococcus aureus : Inhibition zones were observed in agar diffusion assays, indicating effective antibacterial properties.
- Escherichia coli : Similar inhibitory effects were noted, suggesting a broad spectrum of antimicrobial activity.
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro studies have shown that:
- Cell Line Studies : this compound significantly reduces cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Mechanism of Action : It appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival.
- Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways that control cell growth and apoptosis.
Case Studies
-
Antimicrobial Efficacy Study :
- A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of several benzophenone derivatives, including this compound. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a therapeutic agent .
- Cancer Cell Viability Study :
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄BrOS |
| Antimicrobial MIC | 32 µg/mL (S. aureus) |
| IC50 (MCF-7 Cell Line) | 20 µM |
| IC50 (HeLa Cell Line) | 15 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
